molecular formula C11H17N2+ B1205839 N-Methylnicotinium CAS No. 24554-05-0

N-Methylnicotinium

Cat. No.: B1205839
CAS No.: 24554-05-0
M. Wt: 177.27 g/mol
InChI Key: HIOROZIUERMMRQ-UHFFFAOYSA-N
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Description

N-Methylnicotinium belongs to the class of organic compounds known as pyrrolidinylpyridines. Pyrrolidinylpyridines are compounds containing a pyrrolidinylpyridine ring system, which consists of a pyrrolidine ring linked to a pyridine ring. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP).

Properties

CAS No.

24554-05-0

Molecular Formula

C11H17N2+

Molecular Weight

177.27 g/mol

IUPAC Name

1-methyl-3-(1-methylpyrrolidin-2-yl)pyridin-1-ium

InChI

InChI=1S/C11H17N2/c1-12-7-3-5-10(9-12)11-6-4-8-13(11)2/h3,5,7,9,11H,4,6,8H2,1-2H3/q+1

InChI Key

HIOROZIUERMMRQ-UHFFFAOYSA-N

SMILES

CN1CCCC1C2=C[N+](=CC=C2)C

Canonical SMILES

CN1CCCC1C2=C[N+](=CC=C2)C

24554-05-0

physical_description

Solid

Synonyms

N-methylnicotinium
N-methylnicotinium acetate
N-methylnicotinium acetate, (R)-isomer
N-methylnicotinium acetate, (S)-isomer
N-methylnicotinium bromide
N-methylnicotinium ion
N-methylnicotinium, (iodide(S))-isomer, 3H-labeled
N-methylnicotinium, (R)-isomer
N-methylnicotinium, (S)-isomer
N-methylnicotinium, bromide(S)-isomer
N-methylnicotinium, iodide(R)-isomer
N-methylnicotinium, iodide(S)-isomer
nicotine isomethiodide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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